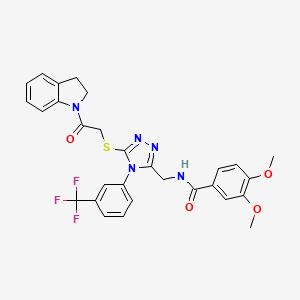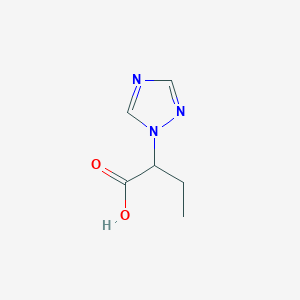![molecular formula C20H20ClN5O2 B2460171 2-(4-chlorophenoxy)-1-[1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazol-4-yl]-1-propanone CAS No. 860650-93-7](/img/structure/B2460171.png)
2-(4-chlorophenoxy)-1-[1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazol-4-yl]-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-1-[1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazol-4-yl]-1-propanone is an intriguing chemical compound of significant scientific interest. This complex structure presents a unique combination of functionalities, making it applicable in various fields like pharmaceuticals, chemical research, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:: Creating 2-(4-chlorophenoxy)-1-[1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazol-4-yl]-1-propanone typically involves multi-step synthesis, which starts with the preparation of individual components like 4-chlorophenol, 1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazole, and 1-propanone.
The synthesis might involve:
Halogenation reactions to introduce chlorine atoms.
Nitration and subsequent reduction to prepare amine intermediates.
Triazole formation using azide-aldehyde cycloaddition (Huisgen reaction).
Finally, coupling reactions under controlled conditions (temperatures ranging from 50-100°C and specific catalysts) to obtain the final compound.
Industrial Production Methods:: For industrial production, scaled-up methods are implemented, ensuring purity and yield efficiency. Processes often include continuous flow synthesis with real-time monitoring of reaction parameters, high-performance liquid chromatography (HPLC) purification, and solvent recovery systems to minimize waste.
Chemical Reactions Analysis
Types of Reactions:: 2-(4-chlorophenoxy)-1-[1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazol-4-yl]-1-propanone participates in:
Oxidation: Involving oxidizing agents like potassium permanganate.
Reduction: Utilizing reducing agents such as lithium aluminium hydride.
Substitution: Often with nucleophiles (e.g., amines or thiols).
Oxidation: KMnO4 in aqueous solution.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Catalytic amounts of base in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:: The reactions can yield various products, such as chlorinated derivatives, reduced forms, and substituted triazolyl derivatives.
Scientific Research Applications
Chemistry:: In chemical research, it serves as an intermediate for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology:: In biology, it may be used in biochemical assays to study enzyme interactions or serve as a probe in molecular biology.
Medicine:: In medicine, its potential roles could involve acting as a lead compound in drug discovery, particularly for designing molecules targeting specific proteins or receptors.
Industry:: Industrially, it might find applications in creating specialty chemicals, agrochemicals, and materials science for developing new polymers or coatings.
Mechanism of Action
The specific mechanism through which 2-(4-chlorophenoxy)-1-[1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazol-4-yl]-1-propanone exerts its effects would depend on its interaction with molecular targets:
Binding to enzyme active sites, potentially inhibiting or modulating their activity.
Interacting with receptors to influence signaling pathways.
Comparison with Similar Compounds
Comparing this compound to others:
2-(4-methoxyphenoxy)-1-[1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazol-4-yl]-1-propanone: Similar but with a methoxy group instead of chlorine.
2-(4-bromophenoxy)-1-[1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazol-4-yl]-1-propanone: Bromine instead of chlorine.
The chlorine atom in 2-(4-chlorophenoxy)-1-[1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazol-4-yl]-1-propanone offers distinct reactivity and interaction profiles, setting it apart in terms of chemical properties and potential biological activities.
There you go! Want to dive into any part of this article in more detail?
Properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[1-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)triazol-4-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2/c1-12-16-5-3-4-6-17(16)23-20(22-12)26-11-18(24-25-26)19(27)13(2)28-15-9-7-14(21)8-10-15/h7-11,13H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQUWFNMUIFPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCCC2=NC(=N1)N3C=C(N=N3)C(=O)C(C)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2460090.png)

![9-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2460096.png)





![N-(3,4-difluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2460103.png)




